molecular formula C7H3BrF2O2 B2966822 3-Bromo-2,5-difluorobenzoic acid CAS No. 1520538-81-1

3-Bromo-2,5-difluorobenzoic acid

Cat. No.: B2966822
CAS No.: 1520538-81-1
M. Wt: 237
InChI Key: SRZCLFLALXTCLA-UHFFFAOYSA-N
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Description

3-Bromo-2,5-difluorobenzoic acid is an organic compound with the molecular formula C7H3BrF2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3, 2, and 5 of the benzene ring are substituted by bromine and fluorine atoms, respectively . This compound is widely used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,5-difluorobenzoic acid typically involves the bromination and fluorination of benzoic acid derivatives. One common method involves the use of n-butyl lithium and diethyl ether at low temperatures, followed by the addition of dry ice and acidification with hydrochloric acid . The product is then extracted and purified through a series of washing and drying steps.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for addition of reagents and temperature control is common in industrial settings to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,5-difluorobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted benzoic acid derivatives.

Scientific Research Applications

3-Bromo-2,5-difluorobenzoic acid is used in a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2,5-difluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-bromo-2,5-difluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2O2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZCLFLALXTCLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1520538-81-1
Record name 3-Bromo-2,5-difluorobenzoic acid
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